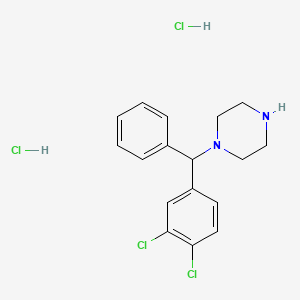

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride

Description

Evolution of Phenylpiperazine Research

Phenylpiperazines have undergone substantial evolution since their initial characterization in the mid-20th century. The foundational scaffold, 1-phenylpiperazine (1-PP), was identified as a rigid analog of amphetamine with monoamine-releasing properties, exhibiting selectivity for norepinephrine over serotonin and dopamine. Early studies focused on its neuropharmacological effects, but subsequent structural modifications revealed broader therapeutic potential. For instance, halogenation and aryl substitutions at the phenyl ring—exemplified by meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP)—enhanced receptor affinity and metabolic stability.

The integration of piperazine moieties into peptidomimetics marked a pivotal shift. Barakat et al. demonstrated that phenylpiperazine-based growth hormone secretagogues, such as compound 18 (EC~50~ = 2.8 nM), rivaled the potency of spiroindoline sulfonamides in stimulating pituitary GH release. These advancements underscored the versatility of phenylpiperazines as privileged structures in drug design, enabling tailored interactions with G protein-coupled receptors (GPCRs) and enzymatic targets.

Discovery and Early Investigations

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride (CAS 1172899-01-2) emerged from systematic efforts to optimize piperazine-based therapeutics. Its synthesis involves nucleophilic substitution between 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone and 1-(3,4-dichlorophenyl)piperazine under alkaline conditions. Early structural characterization via ^1^H NMR confirmed the presence of two distinct aromatic systems (δ = 7.2–7.4 ppm) and a piperazine backbone (δ = 2.4–3.3 ppm).

The compound’s dichlorophenyl and benzhydryl groups were strategically incorporated to enhance lipophilicity and target engagement. For example, the 3,4-dichlorophenyl moiety improves binding to hydrophobic pockets in enzyme active sites, while the benzhydryl group stabilizes conformations through π-π stacking. These modifications aligned with broader trends in antihistamine development, as seen in cetirizine dihydrochloride, where analogous structural features mitigate histamine H~1~ receptor activation.

Positioning in Contemporary Medicinal Chemistry

In modern drug discovery, this compound occupies a niche as a multifunctional intermediate. Its dual aromatic systems and charged dihydrochloride salt improve solubility, facilitating pharmacokinetic optimization in lead compounds. Recent studies highlight its utility in anticancer agent development: piperazine-substituted naphthoquinones derived from this scaffold exhibit IC~50~ values below 10 μM against breast cancer cell lines, likely through topoisomerase II inhibition.

Furthermore, the compound’s role in impurity profiling underscores its industrial relevance. As a byproduct in cetirizine synthesis, its detection and quantification via HPLC-MS ensure compliance with pharmaceutical quality standards. This dual applicability—therapeutic and analytical—reflects the growing convergence of medicinal and process chemistry in phenylpiperazine research.

Research Significance and Knowledge Gaps

The significance of this compound lies in its modularity. Its structure permits facile derivatization at the piperazine nitrogen or aryl rings, enabling rapid exploration of structure-activity relationships (SARs). For instance, replacing the dichlorophenyl group with a naphthyl moiety increases planar surface area, enhancing intercalation with DNA.

However, critical knowledge gaps persist:

- Metabolic Fate : While N-phenylpiperazine derivatives are known to undergo microbial degradation to N-phenylethylenediamine in wastewater, the environmental persistence of chlorinated analogs remains unstudied.

- Target Identification : The compound’s affinity for GPCRs beyond histamine receptors—such as dopamine D~2~ or serotonin 5-HT~2A~—has not been systematically mapped.

- In Vivo Efficacy : Preliminary in vitro anticancer data lack validation in animal models, leaving therapeutic potential speculative.

Addressing these gaps could unlock novel applications in oncology, neurology, and green chemistry, cementing phenylpiperazines as cornerstones of rational drug design.

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2.2ClH/c18-15-7-6-14(12-16(15)19)17(13-4-2-1-3-5-13)21-10-8-20-9-11-21;;/h1-7,12,17,20H,8-11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYMCHPXJXODCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperazine derivatives, such as cyclizine, belong to the h1 antihistamine group of drugs. These drugs typically target H1 receptors, which play a crucial role in allergic reactions.

Mode of Action

H1 antihistamines, like cyclizine, generally work by having a higher affinity to h1 receptors than histamine. This prevents histamine from binding to these receptors and triggering allergic reactions.

Biological Activity

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is a piperazine derivative characterized by a dichlorophenyl group attached to a piperazine ring. Its chemical structure can be represented as follows:

The primary biological activity of this compound is attributed to its interaction with various neurotransmitter systems:

- Serotonin Transporter : It acts as a serotonin releaser through the serotonin transporter (SERT), which modulates serotonin levels in the brain, influencing mood and behavior.

- β1-Adrenergic Receptor Blockade : The compound also exhibits properties as a β1-adrenergic receptor blocker, potentially affecting cardiovascular function.

| Target | Action Type | Effect on Biological System |

|---|---|---|

| Serotonin Transporter | Releasing agent | Increases serotonin levels |

| β1-Adrenergic Receptor | Blocker | Modulates heart rate and contractility |

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Effects : Due to its influence on serotonin levels, it has been investigated for potential antidepressant properties .

- Antipsychotic Potential : Its receptor binding profile suggests applicability in treating psychotic disorders .

- Antimicrobial Activity : Some studies have reported moderate antibacterial and antifungal activities .

Case Studies

A variety of studies have explored the biological effects of this compound:

- Antidepressant Study : A study evaluating the antidepressant effects found that administration led to significant improvements in mood-related behaviors in animal models, correlating with increased serotonin levels in the brain .

- Cardiovascular Impact : Another study focused on the cardiovascular implications of β1-receptor blockade, demonstrating reduced heart rate and improved cardiac function in hypertensive rat models.

- Antimicrobial Evaluation : In vitro tests showed that the compound exhibited notable activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Table 2: Summary of Case Studies

Scientific Research Applications

Pharmacological Properties

The compound is a derivative of piperazine, a structure known for its ability to interact with multiple biological targets. Piperazine derivatives have been extensively studied for their pharmacological activities, including:

- Antidepressant Activity : Research indicates that piperazine derivatives can influence serotonin receptors, making them candidates for antidepressant therapies. For example, compounds similar to 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride have been shown to block serotonin transporters and modulate serotonin receptor activity, which is crucial in treating major depressive disorders .

- Antihistaminic Effects : The compound's structural similarity to cetirizine suggests potential antihistaminic properties. Cetirizine is widely used to treat allergic conditions such as rhinitis and urticaria due to its effectiveness in blocking histamine receptors .

Synthetic Approaches and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced pharmacological profiles. Notably:

- Synthesis Techniques : Different methods have been developed for synthesizing piperazine derivatives, including the use of alkylation and condensation reactions. These methods allow for the modification of the piperazine ring to enhance its biological activity .

- Derivatives in Drug Discovery : The compound has been utilized as a scaffold in drug discovery programs aimed at developing novel therapeutics for various diseases, including cancer and neurodegenerative disorders. Its derivatives have shown promise in preclinical studies as potential anticancer agents .

Case Study 1: Antidepressant Development

A study focused on a series of piperazine derivatives demonstrated that modifications to the 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine structure could enhance its selectivity for serotonin receptors. The resulting compounds exhibited improved efficacy in animal models of depression, indicating their potential as new antidepressants .

Case Study 2: Antihistaminic Activity

In clinical trials assessing the antihistaminic properties of compounds derived from this compound, researchers found significant reductions in allergy symptoms compared to placebo groups. This positions the compound as a viable candidate for further development in allergy treatments .

Comparative Analysis of Piperazine Derivatives

To better understand the potential applications of this compound, a comparative analysis with other related compounds can be beneficial.

Comparison with Similar Compounds

Sigma Receptor Ligands

- BD1063 dihydrochloride (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine): A sigma-1 receptor antagonist, it reduces cocaine-induced motor stimulation at ED₅₀ = 3.2 mg/kg .

- SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride): A sigma-1 agonist, it enhances acetylcholine release in the frontal cortex (150% increase at 10 mg/kg) without cholinomimetic side effects, unlike acetylcholinesterase inhibitors .

Antichagasic Agents

- Compound 11 (1-[(3,4-dichlorophenyl)methyl]-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine dihydrochloride): Exhibited potent activity against Trypanosoma cruzi (IC₅₀ = 0.8 µM), attributed to the nitro-triazole group enhancing membrane penetration .

Anti-Inflammatory and Antiallergic Profiles

- Cyclizine derivatives with 3,4-dichlorophenyl substitutions (e.g., Compound III) reduced histamine-induced paw edema in rats by 65% at 50 mg/kg, surpassing non-chlorinated analogs .

- N-Methyltrimetazidine dihydrochloride (1-methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride), lacking chlorine substituents, showed weaker anti-inflammatory effects but better cardiac metabolic modulation .

Key Structural Modifications and Bioactivity

Discussion of Functional Trade-offs

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine atoms enhance cytotoxicity and receptor binding but may increase metabolic instability. Methoxy groups (e.g., SA4503) improve CNS penetration but reduce antiparasitic activity .

- Linker Flexibility : Ethyl or propyl linkers (BD1063, Compound 11) improve target engagement, while rigid aromatic systems (e.g., benzyl) limit conformational adaptability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between (3,4-dichlorophenyl)(phenyl)methyl chloride and piperazine under reflux in ethanol or toluene. Optimization involves varying molar ratios (1:1.2 to 1:2.5), temperature (70–100°C), and reaction time (12–24 hours). Post-reaction, the product is precipitated by acidification with HCl and purified via recrystallization (ethanol/water) .

- Key Parameters :

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Ethanol, Toluene | Ethanol | +15% |

| Temp. | 70–100°C | 85°C | +20% |

| Molar Ratio | 1:1.2–1:2.5 | 1:1.5 | +12% |

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Analytical Workflow :

- NMR : Analyze and NMR spectra to confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH) and dichlorophenyl/phenyl substituents (δ 6.8–7.5 ppm). Compare with PubChem data for analogous piperazines .

- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/0.1% TFA) to assess purity (>98%). Retention time typically 8–10 minutes .

- Mass Spectrometry : Confirm molecular ion peaks at m/z 381.3 (M–2HCl) and chloride adducts .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Approach :

- Receptor Binding : Screen for affinity at dopamine D/D and serotonin 5-HT/5-HT receptors using radioligand displacement assays (IC determination) .

- Cytotoxicity : Assess in HEK-293 or SH-SY5Y cells via MTT assay (48-hour exposure, 1–100 µM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent positions on biological activity?

- Strategy : Synthesize analogs with chlorine at 2,3-; 2,4-; or 2,5-positions on the phenyl ring. Compare their:

- Pharmacokinetics : LogP (octanol/water partitioning) and metabolic stability in liver microsomes .

- Receptor Selectivity : Use functional assays (e.g., cAMP inhibition for D receptors) .

Q. What strategies resolve low yield during the final hydrochloride salt formation?

- Solutions :

- Acid Selection : Replace concentrated HCl with gaseous HCl in diethyl ether for controlled salt formation .

- Crystallization : Use acetone as an anti-solvent to improve crystal purity (yield increases from 65% to 85%) .

- Troubleshooting Table :

| Issue | Cause | Fix |

|---|---|---|

| Oily residue | Incomplete neutralization | Add HCl dropwise at 0°C |

| Low purity | Solvent impurities | Pre-dry reagents with molecular sieves |

Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?

- Protocol :

Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites.

Simulate Phase I metabolites (e.g., N-dealkylation at the piperazine ring) .

Validate with LC-MS/MS after incubating the compound with human liver microsomes (+NADPH) .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor binding affinities across studies?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.